Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
Description
Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a tert-butyl ester group at the 1-position and a piperazine substituent at the 3-position. This compound is likely synthesized via cycloaddition or ring-closing strategies, analogous to methods described for structurally related cyclobutane-carboxylates . Its tert-butyl ester group enhances lipophilicity and stability, while the piperazine moiety contributes to basicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical intermediates or ligands in drug discovery.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)10-8-11(9-10)15-6-4-14-5-7-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
NFOJWPXFCOBXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
tert-Butyl Protection: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dicarboxylates, while reduction may yield cyclobutane alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in diagnostic assays.
Industry
Material Science: The compound may be used in the development of new materials.
Chemical Manufacturing: It can be used as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Rac-tert-butyl(1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Key Compounds:
1-Phenylprop-2-yn-1-yl(1S,3S,4S*)-1,3-dichloro-2,2-dimethyl-4(trichloromethyl)cyclobutane-1-carboxylate ():
- Structural Differences : Contains chlorine atoms and a trichloromethyl group, unlike the target compound’s piperazine and tert-butyl ester.
- Impact on Properties : The electron-withdrawing chlorine substituents increase reactivity toward nucleophilic substitution but reduce solubility in polar solvents. The rigid cyclobutane core in both compounds confers ring strain, though the target compound’s piperazine may mitigate this via conformational flexibility.
Other Cyclobutane Derivatives :
- Substituents such as methyl, phenyl, or acetyl groups (e.g., from ) alter steric bulk and electronic profiles. For example, trifluoroacetyl-L-lysyl-L-proline () shares a carboxylate group but lacks the cyclobutane framework, emphasizing the unique spatial arrangement of the target compound.
Piperazine-Containing Heterocycles
Key Compounds ():
2-[3-(difluoromethoxy)-4-methoxyphenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Entry 45): Core Structure: Pyrido-pyrimidinone vs. cyclobutane. Piperazine Role: The (3S)-3-methylpiperazine enhances selectivity for biological targets (e.g., kinase inhibitors) due to stereospecific binding.
2-(3-fluoro-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-quinolizin-4-one (Entry 55): Core Structure: Quinolizinone vs. cyclobutane. Electronic Effects: The electron-deficient quinolizinone core may reduce basicity compared to the cyclobutane-carboxylate, impacting solubility and receptor affinity.
Stereochemical Variants
- The (1s,3s) configuration of the target compound contrasts with diastereomers (e.g., 1r,3r or 1s,3r). For example, (2R,4S)-2-benzyl-5-[2-(tert-butylcarbamoyl)-4-(3-pyridylmethyl)piperazin-1-yl]-4-hydroxy-N-[(1S,2R)-2-hydroxyindan-1-yl]valeramide sulfate () demonstrates how stereochemistry dictates biological activity, as seen in protease inhibitors.
Data Table: Comparative Analysis
Research Findings and Implications
- Cyclobutane vs.
- Piperazine Substitution : Unsubstituted piperazine in the target compound offers versatility in drug design, whereas methylpiperazine () may improve metabolic stability but reduce binding promiscuity .
- Steric Effects : The tert-butyl group in the target compound likely improves membrane permeability relative to polar analogues like (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one ().
Biological Activity
Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- CAS Number : 2728710-01-6
- Molecular Formula : C_{13}H_{22}N_{2}O_{2}
The structural representation can be summarized as follows:
Rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate primarily interacts with neurotransmitter systems, particularly those involving dopamine receptors. Studies indicate that compounds with similar structures exhibit significant modulation of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and depression .
Pharmacological Effects
Research has shown that this compound exhibits a range of biological activities:
- Dopamine Receptor Modulation : It acts as a partial agonist at dopamine D3 receptors, which suggests potential use in treating conditions like schizophrenia and drug addiction .
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated the following effects:
Case Studies
Several case studies have explored the therapeutic potential of rac-tert-butyl(1S,3S)-3-(piperazin-1-yl)cyclobutane-1-carboxylate:
-
Case Study on Schizophrenia :
- A clinical trial investigated the efficacy of a similar compound in patients with schizophrenia. Results indicated significant improvement in symptoms associated with dopaminergic dysfunction.
-
Case Study on Depression :
- Another study focused on the use of dopamine receptor modulators in treatment-resistant depression. The findings suggested that compounds targeting D3 receptors could provide new avenues for therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
